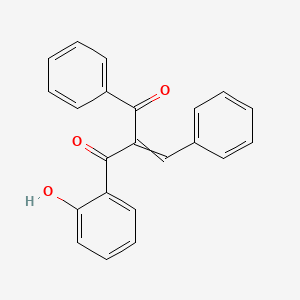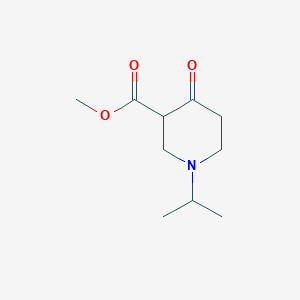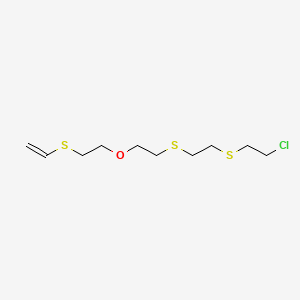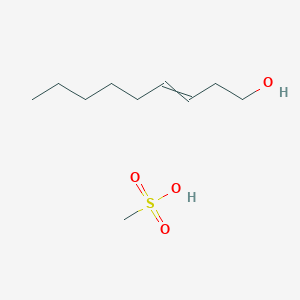
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a compound belonging to the class of chalcones, which are flavonoid-type phenolic phytochemicals. Chalcones are known for their diverse biological activities and are often referred to as ‘open-chain flavonoids’.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is a base- or acid-catalyzed condensation between an aromatic aldehyde and an aromatic ketone. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of the NF-κB/MAPK signaling pathway, which plays a crucial role in inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Chalcones: These are structurally similar compounds with a wide range of biological activities.
Aurones: These compounds are derived from 2-benzylidene-1-benzofuran-3(2H)-one and share similar structural features.
Flavonoids: These are a large group of naturally occurring compounds with diverse biological activities
Uniqueness
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is unique due to its specific structural features and the range of biological activities it exhibits.
Propiedades
Número CAS |
112037-80-6 |
|---|---|
Fórmula molecular |
C22H16O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C22H16O3/c23-20-14-8-7-13-18(20)22(25)19(15-16-9-3-1-4-10-16)21(24)17-11-5-2-6-12-17/h1-15,23H |
Clave InChI |
WCWPQJKNCVTHME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)
![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)




![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)

![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)

